4-Bromo-3-methoxypyridine
Description
Significance of Pyridine (B92270) Derivatives in Medicinal Chemistry and Agrochemical Research
The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a privileged structure in the development of new therapeutic agents and agricultural products. rsc.orgenpress-publisher.com Its presence is notable in numerous FDA-approved drugs, where it often plays a critical role in the molecule's biological activity. rsc.org The polarity and ionizable nature of the pyridine ring can enhance the solubility and bioavailability of drug candidates. enpress-publisher.com Pyridine derivatives exhibit a vast range of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties. rsc.orgtandfonline.comnih.gov
In agrochemical research, pyridine derivatives are just as vital. They form the basis for many modern herbicides, insecticides, and fungicides designed to protect crops and improve agricultural productivity. fortunebusinessinsights.comgrandviewresearch.comtechsciresearch.com Pesticides containing a pyridine moiety are often characterized by high efficiency, low toxicity, and better environmental compatibility, aligning with the current trends in the development of agricultural chemicals. agropages.com The demand for these compounds is driven by the global need for increased food production and the continuous development of more effective and selective crop protection solutions. grandviewresearch.comglobenewswire.com
Overview of Brominated Pyridines as Versatile Synthetic Intermediates
Among halogenated pyridines, brominated derivatives stand out as exceptionally versatile intermediates in organic synthesis. researchgate.net The bromine atom serves as a reactive handle, enabling a wide variety of chemical transformations. Halopyridines are key building blocks for synthesizing pharmaceuticals and agrochemicals. researchgate.net
The carbon-bromine bond in bromopyridines is readily activated for participation in numerous transition metal-catalyzed cross-coupling reactions, such as Suzuki, and Buchwald-Hartwig couplings. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular architectures. Furthermore, the bromo-substituent can be converted into other functional groups through nucleophilic substitution or organometallic chemistry. For instance, reaction with butyllithium (B86547) can generate a lithiopyridine species, a potent nucleophile for further reactions. chempanda.com This reactivity makes bromopyridines invaluable precursors for a diverse range of substituted pyridines that are otherwise difficult to access. cdnsciencepub.comrsc.org
Structural and Electronic Considerations of 4-Bromo-3-methoxypyridine within the Pyridine Family
The compound this compound possesses a unique arrangement of substituents that dictates its specific chemical behavior. The pyridine ring itself is electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom. The positions and electronic nature of the substituents—a bromine atom at position 4 and a methoxy (B1213986) group at position 3—further modulate the ring's reactivity.
The bromine atom at the 4-position is an electron-withdrawing group via induction but can also participate in halogen bonding. scbt.com The methoxy group at the 3-position is an electron-donating group through resonance. This combination of an electron-donating and an electron-withdrawing group on the pyridine ring creates a distinct electronic profile, influencing its reactivity in electrophilic and nucleophilic reactions. smolecule.com The specific substitution pattern affects the molecule's dipole moment, solubility, and interaction with biological targets. cymitquimica.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 109911-38-8 chemicalbook.com |
| Molecular Formula | C₆H₆BrNO uni.lu |
| Molecular Weight | 188.02 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 25–26°C |
| Boiling Point | 202.3°C at 760 mmHg |
| SMILES | COC1=C(C=CN=C1)Br uni.lu |
This data is compiled from various chemical data sources. For research use only.
Historical Context and Evolution of Synthetic Strategies for Bromopyridines
The synthesis of bromopyridines has evolved significantly over time, driven by the need for greater efficiency, selectivity, and functional group tolerance. numberanalytics.com Early methods for brominating pyridine often required harsh conditions, such as heating pyridine with bromine in fuming sulfuric acid, and typically resulted in substitution at the 3-position. researchgate.netchempanda.com Direct bromination of the pyridine ring is challenging due to the deactivating effect of the ring nitrogen, which makes it less reactive than benzene towards electrophilic substitution. researchgate.net
Another classical approach involves the diazotization of aminopyridines followed by a Sandmeyer-type reaction with a bromide source. google.comorgsyn.org For example, 2-aminopyridine (B139424) can be converted to 2-bromopyridine (B144113) through reaction with hydrobromic acid, bromine, and sodium nitrite. google.comorgsyn.org
More recent advancements have focused on developing milder and more regioselective methods. Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy, though challenges remain. mdpi.com Innovative strategies, such as a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, have been developed to achieve highly regioselective halogenation of pyridines under mild conditions. chemrxiv.org These modern methods provide access to a wider range of specifically substituted bromopyridines, which are crucial for the synthesis of complex target molecules in various fields. organic-chemistry.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJLJPJHDXLJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549617 | |
| Record name | 4-Bromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109911-38-8 | |
| Record name | 4-Bromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Investigations of 4 Bromo 3 Methoxypyridine
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridines, particularly those bearing a good leaving group. acs.org The electron-deficient nature of the pyridine (B92270) ring facilitates attack by nucleophiles, especially at positions ortho and para (2- and 4-positions) to the nitrogen atom. stackexchange.com The reaction typically proceeds via a two-step mechanism involving the formation of a high-energy, anionic Meisenheimer complex, the stability of which is key to the reaction's progress. stackexchange.com The initial attack of the nucleophile is often the rate-determining step. stackexchange.com
Influence of Bromine and Methoxy (B1213986) Substituents on SNAr Reactivity
The reactivity of 4-bromo-3-methoxypyridine in SNAr reactions is dictated by the electronic effects of both the bromine and methoxy substituents.
Bromine at C-4: The bromine atom at the 4-position serves as a good leaving group, a prerequisite for SNAr reactions. Its position is para to the ring nitrogen, which is an activated site for nucleophilic attack. stackexchange.com The electronegativity of the bromine atom also contributes to the electron-deficient character of the C-4 position, making it more susceptible to nucleophilic attack. In Lewis acid-catalyzed SNAr reactions, 4-bromopyridine (B75155) has shown significantly higher reactivity compared to 4-chloropyridine. sci-hub.se
Steric and Electronic Effects on Reaction Kinetics
The kinetics of SNAr reactions are sensitive to both steric and electronic factors. numberanalytics.com
Steric Effects: Steric hindrance can play a crucial role, particularly in the formation of the Meisenheimer complex. numberanalytics.comresearchgate.net For this compound, the methoxy group at the 3-position is adjacent to the reaction center at C-4. This could potentially hinder the approach of a bulky nucleophile, thereby slowing down the reaction rate compared to an unsubstituted 4-halopyridine. researchgate.net Studies on other substituted systems have shown that steric hindrance can influence the rate-determining step of the SNAr mechanism. researchgate.net
Role of Pyridyne Intermediates in Isomerization and Functionalization
Beyond the classical SNAr pathway, substituted halopyridines can react via the formation of highly reactive pyridyne intermediates. chemistryviews.orgnih.gov These intermediates are generated by the elimination of a hydrogen halide from a halopyridine, typically using a strong base. The resulting distorted "triple" bond in the aromatic ring is highly reactive towards nucleophiles and cycloaddition partners.
For this compound, treatment with a strong base could potentially lead to the formation of a 3,4-pyridyne intermediate. This pathway opens up possibilities for isomerization and the introduction of two functional groups in a single operation. chemistryviews.orgresearchgate.net The regioselectivity of nucleophilic addition to unsymmetrical pyridynes is influenced by the electronic and steric nature of the substituents. nih.gov For instance, the methoxy group at the 3-position would be expected to direct an incoming nucleophile to the C-4 position. This method has been successfully used for the regioselective difunctionalization of other 3-substituted pyridines. chemistryviews.orgresearchgate.net
Radical Reactions and Single-Electron Transfer (SET) Mechanisms
Radical reactions offer an alternative pathway for the functionalization of bromopyridines. Single-electron transfer (SET) mechanisms have been implicated in various transformations. For example, purple light has been shown to promote the radical coupling of bromopyridines with Grignard reagents, a reaction that proceeds via an SET from the Grignard reagent to the bromopyridine without the need for a transition metal catalyst. organic-chemistry.org
The presence of the bromine atom in this compound makes it a potential candidate for such radical reactions. An SET process would lead to the formation of a pyridyl radical, which could then be trapped by a suitable coupling partner. This approach could provide a complementary method to traditional ionic pathways for C-C bond formation. Dithiophosphoric acid catalysts have also been used to mediate SET processes for the reduction of pyridinium (B92312) ions and subsequent radical coupling.
Computational Chemistry and Quantum Mechanical Studies
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the reaction mechanisms of pyridine derivatives. journalijar.commdpi.com These studies provide valuable insights into molecular structure, electronic properties, and the energetics of reaction pathways.
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
DFT calculations can be employed to model the various reactive pathways of this compound. Such calculations can determine the geometries and energies of reactants, transition states, and intermediates for SNAr, pyridyne, and radical-mediated reactions.
For SNAr reactions, DFT can be used to:
Calculate the charge distribution on the pyridine ring to predict the most likely sites for nucleophilic attack.
Determine the activation energies for the formation of the Meisenheimer complex and for the departure of the leaving group.
Model the influence of the methoxy group's electronic and steric effects on the reaction barrier.
In the context of pyridyne intermediates, DFT calculations can help to:
Assess the relative stability of different pyridyne isomers.
Predict the regioselectivity of nucleophilic addition based on the electronic structure of the pyridyne.
Elucidate the distortion of the pyridine ring in the pyridyne intermediate, which has been shown to govern regioselectivity. nih.gov
For radical reactions, computational studies can model the SET process and the subsequent reaction pathways of the resulting pyridyl radical.
A multivariate linear regression model based on DFT-calculated descriptors has been developed to predict the relative rates and regioselectivity of SNAr reactions for a wide range of electrophiles, including substituted pyridines. researchgate.net The key descriptors in this model are the electron affinity of the electrophile and the average molecular electrostatic potential at the carbon undergoing substitution and its ortho and para positions. researchgate.net Such a model could be applied to this compound to predict its reactivity with various nucleophiles.
Table of Research Findings from Computational Studies:
| Study Focus | Computational Method | Key Findings |
| Protonation of 3-substituted pyridines | AM1 and PM5 with COSMO | Calculated pKa values were in good agreement with experimental data, demonstrating the ability to model electronic effects of substituents. mdpi.com |
| Halogenation of pyridines | DFT | C-Halogen bond formation occurs via a stepwise SNAr pathway where phosphine (B1218219) elimination is the rate-determining step. Steric interactions influence reactivity. nih.gov |
| Reactions of 3,4-pyridynes | DFT | Aryne distortion, induced by substituents, governs the regioselectivity of nucleophilic addition and cycloaddition reactions. nih.gov |
| Relative reactivity in SNAr | DFT and linear regression | A model using electron affinity and electrostatic potential as descriptors accurately predicts relative SNAr rates and regioselectivity. researchgate.net |
Molecular Orbital Analysis (HOMO-LUMO)
The electronic characteristics and reactivity of this compound can be effectively understood through Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.orgchalcogen.ro A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chalcogen.ro
Computational studies, typically employing Density Functional Theory (DFT), are used to calculate these molecular orbital energies. materialsciencejournal.orgias.ac.in For substituted pyridines, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. Electron-donating groups, like a methoxy group, tend to raise the HOMO energy level, while electron-withdrawing groups, such as a bromine atom, generally lower the LUMO energy. rsc.org
In the case of this compound, the methoxy group at the 3-position and the bromine atom at the 4-position exert competing electronic effects on the pyridine ring. DFT calculations on related substituted pyridines provide insight into these effects. For instance, studies on 3-substituted pyridines have been conducted to predict their nucleophilicity based on HOMO-LUMO calculations. ias.ac.in A study using the B3LYP/6-31G(d,p) level of theory on brominated pyridine showed that the bromine substituent lowers the HOMO-LUMO energy gap compared to unsubstituted pyridine, indicating increased reactivity. The introduction of a methoxy group can further modulate these energies. The interplay of the electron-donating methoxy group and the electron-withdrawing bromine atom determines the ultimate electronic profile and reactivity sites of this compound.
The spatial distribution of these frontier orbitals is also crucial. The HOMO is typically distributed over the more electron-rich areas of the molecule, identifying potential sites for electrophilic attack. Conversely, the LUMO lobes are concentrated on electron-deficient regions, indicating likely sites for nucleophilic attack. wuxibiology.com For a molecule like this compound, the LUMO is expected to have significant density on the carbon atoms bearing the bromo substituent and at positions ortho and para to the ring nitrogen, making these sites susceptible to nucleophilic substitution or addition.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Calculation Method/Basis Set | Source |
| Pyridine | -6.75 | -0.51 | 6.24 | B3LYP/6-31G(d,p) | |
| Pyridine-Br | -6.82 | -0.59 | 6.23 | B3LYP/6-31G(d,p) | |
| 3-Bromo-2-hydroxypyridine | -6.785 (approx.) | -0.682 | 6.103 (approx.) | DFT | mdpi.com |
| 2-MeO-Pyridine derivative | - | - | 7.93 | Not Specified | wuxiapptec.com |
Transition State Analysis and Energy Landscapes
Transition state analysis is a powerful computational tool used to investigate the detailed mechanism of a chemical reaction. It involves locating the transition state (TS)—the highest energy point along the minimum energy reaction pathway connecting reactants and products on a potential energy surface. reddit.com The energy of this transition state relative to the reactants defines the activation energy barrier (Ea), a key factor that governs the reaction rate. numberanalytics.com Computational methods such as Density Functional Theory (DFT) are widely used to model the geometries and energies of reactants, products, and the transition states that separate them. libretexts.orge3s-conferences.org
For this compound, mechanistic investigations would focus on reactions typical for halopyridines, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi). mdpi.com Transition state calculations for these reactions can elucidate reaction pathways, regioselectivity, and the influence of the substituents.
Another relevant reaction class is deprotometalation, where a strong base removes a proton from the aromatic ring. researchgate.net Computational studies on the deprotometalation of 3-methoxypyridine (B1141550) have shown that regioselectivity is driven by the acidity of the ring protons, which can be predicted and rationalized through transition state and intermediate energy calculations. researchgate.net For this compound, a transition state analysis could predict whether deprotonation occurs preferentially at C-2 or C-5 by comparing the activation energies for the respective pathways.
The general process for locating a transition state computationally involves:
Optimizing the geometries of the reactants and products. reddit.com
Proposing an initial guess for the transition state structure. reddit.com
Performing a transition state search calculation (e.g., using methods like Quadratic Synchronous Transit (QST) or Nudged Elastic Band (NEB)) to locate the saddle point on the energy landscape. numberanalytics.comlibretexts.org
Verifying the true transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. reddit.com
| Reaction Type | Reactants | Key Step | Activation Energy (kcal/mol) | Source |
| Oxy-Michael Cyclization | Alkoxide attacking a double bond | Formation of 2,6-trans-THP (Boat-like TS) | 9.1 | e3s-conferences.org |
| Oxy-Michael Cyclization | Alkoxide attacking a double bond | Formation of 2,6-cis-THP (Chair-like TS) | 10.4 | e3s-conferences.org |
| Free Radical Reaction | Peroxide bond breaking | Initialization | High activation energy (not quantified) | researchgate.net |
Advanced Applications of 4 Bromo 3 Methoxypyridine As a Synthetic Building Block
Scaffold Construction for Complex Heterocyclic Systems
The strategic placement of the bromo and methoxy (B1213986) groups on the pyridine (B92270) ring makes 4-bromo-3-methoxypyridine an ideal starting material for the construction of intricate molecular architectures. The bromine atom provides a handle for cross-coupling reactions, while the methoxy group can direct lithiation or be a precursor for other functional groups.
Synthesis of Polysubstituted Pyridines and Bipyridines
This compound is extensively used in the synthesis of polysubstituted pyridines. The bromine atom can be readily displaced or involved in coupling reactions to introduce a variety of substituents onto the pyridine core. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions with various boronic acids to yield arylated or heteroarylated pyridines. uni-muenchen.de Similarly, other palladium-catalyzed cross-coupling reactions, such as Stille and Negishi couplings, can be employed to form new carbon-carbon bonds at the 4-position. preprints.org
The synthesis of bipyridines, which are important ligands in coordination chemistry and building blocks for functional materials, can also be achieved using this compound. preprints.orgcore.ac.uk Reductive homocoupling reactions, often catalyzed by palladium complexes, can be used to dimerize the pyridine unit, although the reactivity can be influenced by the position of the substituents. rsc.org Another approach involves the direct C-H arylation of pyridine N-oxides with bromopyridines, providing a convenient route to various bipyridine isomers. acs.org
Table 1: Examples of Polysubstituted Pyridines and Bipyridines Synthesized from Bromo-methoxypyridine Derivatives
| Starting Material | Reagents and Conditions | Product | Application/Significance |
|---|---|---|---|
| 2-Bromo-4-methoxypyridine (B110594) | Arylboronic acid, Pd(PPh3)4, K3PO4 | 2-Aryl-4-methoxypyridine | Intermediate for pharmaceuticals |
| 4-Bromo-3-methylpyridine | (E)-methyl crotonate, cuprate (B13416276) | Substituted pyridine | Natural product synthesis imperial.ac.uk |
| 2-Bromopyridines | Pd(OAc)2, TBAI, K2CO3, IPA in Cyrene™ | 2,2'-Bipyridines | Sustainable synthesis of ligands rsc.org |
| Pyridine N-oxide, 4-bromopyridine (B75155) | Pd(OAc)2, P(tBu)3, K2CO3 | 2,4'-Bipyridine | Ligand for metal complexes acs.org |
Annulation and Ring-Closing Reactions Involving Pyridine Scaffolds
Annulation reactions, where a new ring is fused onto an existing one, represent a powerful strategy for building complex heterocyclic systems. This compound can serve as a key precursor in such transformations. For example, ring-closing metathesis (RCM) has been utilized to construct the pyridine ring in the total synthesis of complex natural products like (±)-streptonigrin. acs.org In this approach, a diene precursor derived from a substituted pyridine is cyclized using a ruthenium catalyst. acs.org
Furthermore, intramolecular C-H arylation reactions, often catalyzed by palladium, can be used to form fused polycyclic aromatic systems. acs.org While not directly demonstrated with this compound in the provided context, the principles of such annulation strategies are applicable to appropriately functionalized derivatives. These reactions typically involve the formation of a biaryl linkage followed by an intramolecular cyclization to create a new ring. acs.org
Development of Fused-Ring Heterocyclic Compounds (e.g., Indolizines)
Indolizines are a class of nitrogen-containing fused heterocyclic compounds with a range of biological activities. ijper.org The synthesis of indolizines often involves the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with various dipolarophiles. Substituted pyridines, including those with methoxy groups, can be precursors to the required pyridinium ylides. For instance, N-alkylation of a substituted pyridine followed by deprotonation can generate the ylide, which then reacts with an alkyne or alkene to form the indolizine (B1195054) core. ijper.orgthieme-connect.com
One-pot domino reactions have been developed for the synthesis of 3-arylindolizines from pyridines, benzyl (B1604629) halides, and electron-deficient alkenes. thieme-connect.com The reaction proceeds via the formation of a pyridinium salt, which then generates the ylide in situ for the subsequent cycloaddition. thieme-connect.com The electronic nature of the substituents on the pyridine ring can influence the reactivity and outcome of these cycloaddition reactions.
Role in Natural Product Synthesis
The structural motifs found in this compound are present in or can be elaborated to form key components of various natural products. Its synthetic versatility makes it a valuable tool for chemists aiming to construct these often complex and biologically active molecules.
Integration into Bioactive Core Structures
Derivatives of methoxypyridine have been incorporated into the core structures of various bioactive molecules. For example, methoxypyridine-derived compounds have been designed and synthesized as gamma-secretase modulators, which are of interest in the study of Alzheimer's disease. nih.gov The synthesis of these modulators often involves the coupling of a substituted bromomethoxypyridine with other heterocyclic fragments. nih.gov
In the synthesis of the antitumor antibiotic (±)-streptonigrin, a complex molecule with a polysubstituted pyridine ring, a key strategy involved the de novo construction of the pyridine core using ring-closing metathesis. acs.org The substitution pattern of the final pyridine ring is critical for the biological activity of the natural product.
Approaches to Structurally Challenging Natural Product Motifs
The synthesis of structurally complex natural products often requires creative and efficient strategies to construct key fragments. This compound and its isomers can be valuable starting materials for such endeavors. For instance, in the asymmetric synthesis of (-)-evoninic acid, a component of certain Celastraceae sesquiterpenoids, the conjugate addition of a cuprate derived from a bromomethylpyridine to a Michael acceptor was a key step. imperial.ac.uk This reaction allowed for the stereocontrolled introduction of the substituted pyridine moiety.
The construction of fused and bridged bicyclic pyridone systems, which are present in natural products like cytisine, can be achieved through cyclization reactions involving methoxypyridine precursors. acs.org The methoxy group can be a stable protecting group during other transformations and can later be converted to the pyridone carbonyl.
Derivatization for Pharmaceutical and Agrochemical Lead Discovery
The utility of halogenated pyridine derivatives is well-established in the discovery and development of new bioactive compounds. These scaffolds are integral to the creation of molecules that can interact with specific biological targets, leading to therapeutic agents and effective crop protection solutions. chemimpex.comchemimpex.com
This compound and its isomers serve as key intermediates in the synthesis of a variety of pharmaceutical compounds. chemimpex.com The pyridine core is a common feature in many biologically active molecules, and the bromo-methoxy substitution pattern offers a gateway to novel and potent drug candidates. chemimpex.comsmolecule.com
The p38α mitogen-activated protein kinase (MAPK) is a crucial enzyme in cellular signaling pathways, particularly those related to inflammation. Its inhibition is a therapeutic strategy for treating cytokine-driven diseases like rheumatoid arthritis. rsc.org Substituted pyridinylimidazole scaffolds are a prominent class of p38α MAPK inhibitors, and their synthesis often relies on brominated pyridine precursors. rsc.orgnih.gov
An optimized synthesis for potent p38α MAPK inhibitors used a related compound, 2-bromo-4-methylpyridine, as a starting material. rsc.org The synthetic route involved a Buchwald-Hartwig amination to introduce an amino group, followed by several steps including condensation and cyclization to form the final pyridinylimidazole inhibitor. rsc.org Research has also focused on modifying the substitution pattern of the pyridinylimidazole scaffold to shift inhibitory activity from p38α MAPK to the closely related c-Jun N-terminal kinase 3 (JNK3), demonstrating the versatility of this chemical class in targeting specific enzymes. nih.govsemanticscholar.org These syntheses highlight how the bromo-substituted pyridine core is essential for building complex heterocyclic systems designed to fit into the active sites of specific enzymes. rsc.orgsemanticscholar.org
Table 1: Examples of Brominated Pyridine Precursors in Enzyme Inhibitor Synthesis
| Precursor Compound | Target Enzyme | Resulting Compound Class | Key Reactions |
| 2-Bromo-4-methylpyridine | p38α MAPK | Pyridinylimidazole Inhibitors | Buchwald-Hartwig Amination, Condensation, Cyclization |
| 2-Fluoro-4-methylpyridine | p38α MAPK, JNK3 | Pyridinylimidazole Inhibitors | Marckwald Imidazole Synthesis, Nucleophilic Aromatic Substitution |
| 5-bromo-6-phenylpyridazin-3(2H)-one | p38α MAPK | Pyridazinone-based Inhibitors | Suzuki Coupling |
This table presents data on related brominated heterocyclic precursors to illustrate the synthetic strategies employed for developing enzyme inhibitors.
The GABAA (gamma-aminobutyric acid type A) receptor is a critical target for drugs treating anxiety, insomnia, and other neurological disorders. The development of selective ligands for GABAA receptor subtypes is an active area of research. chemsrc.comcm-uj.krakow.pl Isomers and analogues of this compound are valuable building blocks for creating these specialized ligands. For instance, 3-bromo-4-methylpyridine (B15001) is explicitly used to prepare benzodiazepine (B76468) site ligands that feature a tricyclic pyridone moiety, which show selectivity for specific human GABAA receptor subtypes. chemsrc.comsigmaaldrich.comchemicalbook.com Similarly, 3-bromo-4-fluoro-2-methylpyridine (B1379044) is utilized in the synthesis of ligands for GABAA receptors, underscoring the importance of the halogenated pyridine scaffold in neuroscience drug discovery.
In agricultural chemistry, this compound and related compounds are employed as intermediates in the formulation of agrochemicals, including herbicides, fungicides, and insecticides. chemimpex.comchemimpex.comdataintelo.comnetascientific.com The ability of the pyridine ring and its substituents to interact with biological systems in pests and weeds makes it a valuable component for developing effective crop protection agents. chemimpex.comchemimpex.com The presence of the bromine atom allows for its integration into larger, more complex molecules designed to have specific herbicidal or fungicidal activity. innospk.com The stability and reactivity of these brominated pyridines make them key building blocks in the synthesis of active ingredients that help enhance crop yields and protection. netascientific.comnbinno.com
Table 2: Applications of Brominated Pyridine Derivatives in Agrochemicals
| Derivative | CAS Number | Application Area |
| 3-Bromo-4-methoxy-pyridine | 82257-09-8 | Herbicides, Fungicides |
| 2-Chloro-3-bromo-4-methylpyridine | 55404-31-4 | Herbicides, Fungicides |
| 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 | Herbicides, Fungicides |
| 3-Bromo-4-methylpyridine | 3430-22-6 | Herbicides, Insecticides, Fungicides |
This table includes data on this compound isomers and analogues to demonstrate the broad utility of this structural class in agrochemistry.
Precursor to Active Pharmaceutical Ingredients (APIs) and Drug Candidates
Synthesis of Enzyme Inhibitors (e.g., p38α MAPK)
Contributions to Material Science and Advanced Functional Materials
Beyond life sciences, this compound and its structural relatives contribute to the field of material science. chemimpex.comchemimpex.com These compounds serve as precursors for creating functional materials, such as specialty polymers, coatings, and resins. chemimpex.comchemimpex.comnetascientific.com The reactivity of the bromine substituent is key, allowing the pyridine unit to be incorporated into polymer backbones or attached as a functional side group through cross-coupling reactions.
This incorporation can bestow materials with enhanced properties, such as improved thermal stability, specific conductivity, or unique optical characteristics. For example, related bromo-pyridines are used to prepare materials like crown-ester-bipyridines and viologens, which have applications in areas like ion sensing and electrochromics. The versatility of these building blocks enables the design and synthesis of advanced materials with tailored functions for a variety of technological applications. chemimpex.comchemimpex.com
Spectroscopic and Analytical Characterization Techniques for Research on 4 Bromo 3 Methoxypyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed investigation of 4-bromo-3-methoxypyridine derivatives. It provides fundamental information on the molecular structure and is crucial for monitoring reaction progress and understanding reaction mechanisms.
¹H NMR and ¹³C NMR for Structural Elucidation and Purity Assessment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for confirming the identity and assessing the purity of this compound and its derivatives.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. For a derivative like this compound, the aromatic protons on the pyridine (B92270) ring exhibit characteristic chemical shifts in the downfield region. The methoxy (B1213986) group protons typically appear as a singlet at approximately 3.8–4.2 ppm. The substitution pattern on the pyridine ring can be confirmed by analyzing the coupling patterns and chemical shifts of the aromatic protons. For instance, in the case of 3-bromo-5-methoxypyridine, the proton signals were observed at δ 8.28 (d, J = 1.6, 1H), 8.24 (d, J = 2.4, 1H), and 7.42 (dd, J = 2.0, 2.0, 1H).
¹³C NMR Spectroscopy: ¹³C NMR complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring and the methoxy group are indicative of their electronic environment. For example, in a related compound, 3-bromo-5-methoxypyridine, the carbon signals were reported at δ 156.2, 142.1, 136.2, 124.9, 109.1, and 56.6. The presence and position of substituents like bromine and methoxy groups significantly influence the chemical shifts of the adjacent carbon atoms. mdpi.com
Purity Assessment: NMR is also a powerful tool for determining the purity of a sample. The presence of impurity signals in the ¹H or ¹³C NMR spectrum can indicate the presence of starting materials, byproducts, or residual solvents. mdpi.com Integration of the signals allows for the quantification of these impurities relative to the main compound.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |
| 3-Bromo-5-methoxypyridine | 8.28 (d, J=1.6, 1H), 8.24 (d, J=2.4, 1H), 7.42 (dd, J=2.0, 2.0, 1H) | 156.2, 142.1, 136.2, 124.9, 109.1, 56.6 | |
| 4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | 7.82 (d, J=2.5 Hz, 1H), 7.67 (dd, J=8.6, 2.4 Hz, 1H), 7.58 (s, 1H), 7.40 (s, 1H), 7.06 (d, J=8.6 Hz, 1H), 4.16 (s, 3H), 3.99 (s, 3H) | 164.9, 157.5, 154.7, 151.8, 135.5, 133.2, 129.4, 129.0, 127.4, 126.9, 126.5, 115.4, 115.2, 112.4, 112.0, 93.3, 56.5, 54.9 | mdpi.com |
| 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | 7.71 (d, J=8.6 Hz, 2H), 7.62 (s, 1H), 7.54 (d, J=8.6 Hz, 2H), 7.41 (s, 1H), 4.18 (s, 3H) | 164.8, 155.4, 151.9, 135.5, 134.8, 132.4, 130.0, 127.4, 127.0, 126.5, 125.1, 115.5, 115.0, 93.5, 55.0 | mdpi.com |
Advanced NMR Techniques for Reaction Monitoring and Isomer Identification
Beyond basic 1D NMR, advanced techniques are employed to gain deeper insights into reaction mechanisms and to differentiate between isomers.
Reaction Monitoring: NMR spectroscopy can be used to monitor the progress of a chemical reaction in real-time. By taking spectra at various time points, the disappearance of starting materials and the appearance of products can be tracked, providing kinetic data. For example, the Suzuki coupling reaction of 5-bromo-2-methoxypyridine (B44785) with phenylboronic acid has been monitored using low-field benchtop NMR. This allows for the optimization of reaction conditions such as temperature and catalyst loading.
Isomer Identification: In reactions where multiple isomers can be formed, advanced NMR techniques are essential for their identification and characterization. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can establish connectivity between protons and carbons, helping to definitively assign the structure of each isomer. mdpi.com For instance, in a study on the base-catalyzed isomerization of 3-bromopyridines, ¹H NMR was used to distinguish between the 3-bromo and 4-bromo isomers. The Nuclear Overhauser Effect (NOE) can provide through-space correlations, which is particularly useful for determining the relative stereochemistry of substituents. mdpi-res.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
For this compound derivatives, MS is crucial for confirming the molecular formula. The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). mdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition of the molecule and its fragments. For example, the HRMS-ESI (m/z) for 6-bromo-4-methoxy-3-hydroxypicolinonitrile was calculated as 227.9533 and found to be 227.9534 for [C₇H₅BrN₂O₂]⁺. rsc.org
| Technique | Application | Findings for Bromo-methoxypyridine Derivatives |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation pattern analysis. | Confirms the presence of bromine through its characteristic isotopic pattern. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and elemental composition determination. | Provides unambiguous confirmation of the molecular formula. rsc.org |
LC-MS for Reaction Progress Monitoring and Intermediate Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for monitoring the progress of complex reactions involving this compound derivatives. ajrconline.org
LC-MS allows for the separation of starting materials, intermediates, products, and byproducts in a reaction mixture. nih.gov The mass spectrometer then provides molecular weight information for each separated component, enabling the identification of transient intermediates that may not be observable by other techniques. This is particularly useful in mechanistic studies to understand the reaction pathway. For instance, in the development of gamma-secretase modulators, LC-MS/MS was used for the analysis of drug levels in plasma and brain tissue. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound's structure.
In the context of this compound derivatives, IR and Raman spectra can confirm the presence of specific functional groups. Key vibrational bands include:
C-O-C stretches: Associated with the methoxy group, typically appearing in the range of 1050–1250 cm⁻¹.
Aromatic C-Br vibrations: Found at lower frequencies, around 600 cm⁻¹.
Pyridine ring vibrations: A series of characteristic bands corresponding to C-C and C-N stretching and bending modes.
C-H stretching vibrations: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while those of the methoxy group appear in the 2800–3000 cm⁻¹ region. tandfonline.com
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to assign the observed vibrational modes to specific molecular motions. dergipark.org.trbohrium.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| C-O-C stretch (methoxy) | 1050–1250 | |
| Aromatic C-Br vibration | ~600 | |
| Aromatic C-H stretch | >3000 | tandfonline.com |
| Aliphatic C-H stretch (methoxy) | 2800–3000 | tandfonline.com |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For novel this compound derivatives, single-crystal XRD analysis provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles. butlerov.comresearchgate.net
This technique is essential for:
Confirming connectivity: Verifying the substitution pattern on the pyridine ring.
Determining stereochemistry: Establishing the absolute configuration of chiral centers.
Analyzing intermolecular interactions: Revealing details about hydrogen bonding, halogen bonding, and crystal packing, which influence the physical properties of the solid. mdpi.com
For example, in a study of substituted pyridazino[4,5-b]indoles, single-crystal X-ray diffraction was used to assign the chemical architectures and analyze intermolecular contacts. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within molecules like this compound and its derivatives. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the chromophores present in the molecule.
For pyridine derivatives, UV-Vis spectra are typically used to study properties such as kinetic aqueous solubility at a specific pH. nih.gov For instance, the kinetic solubility of novel methoxypyridine-derived gamma-secretase modulators was determined by measuring their UV/Vis absorbance in a phosphate-buffered saline (PBS) solution at pH 7.4. nih.gov
In the study of a new organic single crystal, 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium+ Iodide− (MMPI), UV-Vis-NIR spectroscopy revealed two absorption peaks. An n-π* electronic transition was observed at 317 nm, while a π-π* electronic transition, arising from the stilbazolium chromophore, appeared at 415 nm. mdpi.com Similarly, the UV-Vis-NIR transmittance spectrum of a supramolecular assembly of 2-amino-5-bromo-3-methylpyridinium-2,4-dihydroxybenzoate monohydrate showed a lower cut-off wavelength of 358 nm, indicating good transmittance in the visible region. chemicalpapers.com
Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the UV-Vis spectra of these compounds. bohrium.comirb.hr These calculations help to assign the observed electronic transitions to specific molecular orbitals. For example, in the analysis of imidazo[4,5-b]pyridine derived iminocoumarins, calculated UV-Vis spectra for different protonation states showed good agreement with experimental results, confirming that observed photophysical changes were due to protonation. irb.hr
The UV detection wavelength is a critical parameter in chromatographic techniques like HPLC. For the analysis of pyridine, a UV detector can be set to 250 nm. sielc.com For other pyridine derivatives, a detection wavelength of 260 nm has been used. shimadzu.com In the HPLC analysis of a reaction mixture containing 6-bromo-3-hydroxy-4-methoxypicolinonitrile, a UV detector was set to 300 nm.
Table 1: UV-Vis Spectroscopic Data for Pyridine Derivatives
| Compound/Class | Wavelength (nm) | Transition/Application | Source |
|---|---|---|---|
| Pyridine | 250 | HPLC Detection | sielc.com |
| Pyridine Derivatives | 260 | HPLC Detection | shimadzu.com |
| 6-Bromo-3-hydroxy-4-methoxypicolinonitrile | 300 | HPLC Detection | |
| 4-[2-(3-Methoxyphenyl)-vinyl]-1-methyl-pyridinium+ Iodide− | 317 | n-π* | mdpi.com |
| 2-Amino-5-bromo-3-methylpyridinium-2,4-dihydroxybenzoate monohydrate | 358 | Lower cut-off | chemicalpapers.com |
| 4-[2-(3-Methoxyphenyl)-vinyl]-1-methyl-pyridinium+ Iodide− | 415 | π-π* | mdpi.com |
Chromatographic Techniques for Separation and Purification
Chromatographic methods are indispensable for the separation, purification, and analysis of this compound and its derivatives. These techniques exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. For pyridine derivatives, which are often hydrophilic, specific HPLC methods have been developed. helixchrom.com
A common approach for analyzing pyridine derivatives is reverse-phase (RP) HPLC. sielc.com For instance, 2-bromo-3-methoxypyridine (B21398) can be analyzed using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com
The choice of stationary phase is critical for achieving good separation. A C18 column is often used for the preparative HPLC of brominated methoxypyridine derivatives, coupled with a methanol (B129727)/water mobile phase for high-purity isolation. Other stationary phases, such as cyclodextrin-bonded silica (B1680970) columns, have also been shown to be effective for the separation of pyridine derivatives using a mobile phase of methanol and a pH 7.0 phosphate (B84403) buffer. nih.gov Mixed-mode stationary phases, like Primesep 100, can also be employed for the analysis of pyridine using a gradient method with a mobile phase of water, acetonitrile, and sulfuric acid. sielc.com
HPLC is also used to monitor the progress of chemical reactions. For example, it was used to track the synthesis of 6-bromo-3-hydroxy-4-methoxypicolinic acid.
Table 2: HPLC Methods for Pyridine Derivatives | Compound/Class | Column | Mobile Phase | Detection | Source | | --- | --- | --- | --- | | 2-Bromo-3-methoxypyridine | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV | sielc.com | | Pyridine Derivatives | Cyclodextrin-bonded silica | Methanol, pH 7.0 Phosphate Buffer | Not Specified | nih.gov | | Pyridine | Primesep 100 (Mixed-mode) | Water, Acetonitrile, Sulfuric Acid | UV at 250 nm | sielc.com | | Brominated methoxypyridine derivatives | C18 (Preparative) | Methanol/Water | Not Specified | | | 6-Bromo-3-hydroxy-4-methoxypicolinonitrile | Waters Xbridge BEH Phenyl | Water, Acetonitrile (with 0.2% TFA) | UV at 300 nm | |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.
In the context of brominated pyridine derivatives, GC-MS can be used to confirm the formation of products and identify byproducts in a reaction mixture. mdpi.com The mass spectrometer fragments the eluting compounds into characteristic ions, and the resulting mass spectrum serves as a molecular fingerprint. The presence of bromine is often indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal abundance separated by two mass units (for the 79Br and 81Br isotopes). mdpi.comresearchgate.net
For example, in the analysis of a bromine-substituted (chloromethyl)pyridine precursor, the GC-MS spectrum showed peaks at m/z 186 and 188 in a 1:1 ratio, confirming the presence of a single bromine atom in the structure. mdpi.com The fragmentation patterns can also provide valuable structural information. Common fragments for pyridine-containing compounds can include the pyridine ring itself or substituted fragments thereof. mdpi.com
The choice of GC column and temperature programming is crucial for achieving good separation. For the analysis of semivolatile organic compounds, a capillary column such as a 30 m x 0.25 mm i.d. column coated with trifluoropropyl methyl polysiloxane can be used. researchgate.net The injector and transfer line temperatures are typically set high enough to ensure volatilization of the analytes without degradation. researchgate.net
For the purification of this compound derivatives on a larger scale, silica gel chromatography and preparative HPLC are commonly employed.
Silica gel chromatography is a form of liquid-solid chromatography where the stationary phase is silica gel. It is a widely used technique for purifying reaction products. The separation is based on the differential adsorption of the compounds onto the silica surface. A solvent system, or eluent, is chosen to move the compounds down the column at different rates. For instance, a crude product of a this compound derivative was purified by flash chromatography on silica gel using a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide (B78521) as the eluent. google.com In other examples, a hexane/ethyl acetate (B1210297) gradient was used to purify intermediates. The progress of the separation is often monitored by thin-layer chromatography (TLC). google.com
Preparative HPLC is a high-resolution purification technique that uses the same principles as analytical HPLC but is scaled up to handle larger quantities of material. google.com It is often used when high purity is required. For example, a crude product was purified by preparative HPLC to yield a light yellow solid. google.com As mentioned previously, a C18 column with a methanol/water mobile phase is effective for the high-purity isolation of brominated methoxypyridine derivatives.
Table 3: Purification Techniques for this compound Derivatives | Technique | Stationary Phase | Eluent/Mobile Phase | Application | Source | | --- | --- | --- | --- | | Silica Gel Chromatography | Silica Gel | Chloroform/Methanol/Ammonium Hydroxide | Purification of a crude product | google.com | | Silica Gel Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Purification of intermediates | | | Silica Gel Chromatography | Silica Gel | Ethyl Acetate/Hexanes (10:90) | Purification of substituted alkoxypyridines | arkat-usa.org | | Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (10:1) | Purification of brominated pyridine derivatives | | | Preparative HPLC | Not Specified | Not Specified | Purification of a crude product | google.com | | Preparative HPLC | C18 | Methanol/Water | High-purity isolation | |
Future Directions and Interdisciplinary Research on 4 Bromo 3 Methoxypyridine
Development of Sustainable and Green Chemistry Synthetic Routes.chemistryjournals.net
The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact. chemistryjournals.net This involves designing processes that reduce waste, use safer solvents, and are energy efficient. chemistryjournals.net For the synthesis of bromopyridines like 4-bromo-3-methoxypyridine, this translates to developing routes with higher atom economy and employing innovative catalytic systems.
Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that focuses on maximizing the incorporation of all materials from the starting reagents into the final product. epa.govacs.org This principle is crucial for reducing waste at the molecular level. acs.org Traditional multi-step syntheses often generate significant waste, making them inefficient and environmentally unfriendly. researchgate.net In contrast, reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable. acs.org
The pursuit of higher atom economy in bromopyridine synthesis encourages a shift away from stoichiometric reagents that are consumed in the reaction towards catalytic processes. acs.org Multicomponent reactions (MCRs) are a prime example of an atom-economical approach, as they combine multiple starting materials in a single step to form a complex product, minimizing byproduct formation. researchgate.net The development of MCRs for pyridine (B92270) synthesis offers a pathway to more sustainable and efficient production of compounds like this compound. researchgate.net The benefits of high atom economy extend beyond environmental responsibility, often leading to economic advantages through reduced reactant costs and waste disposal fees. numberanalytics.com
| Reaction Type | Atom Economy Principle | Relevance to Bromopyridine Synthesis |
| Addition Reactions | High atom economy as all atoms from reactants are incorporated into the product. | Designing addition-based routes to the pyridine ring or for its functionalization can significantly reduce waste. |
| Rearrangement Reactions | High atom economy due to intramolecular reorganization of atoms. | Exploring rearrangements of pyridine precursors could offer efficient synthetic pathways. |
| Multicomponent Reactions | High atom economy by combining multiple reactants in one pot. researchgate.net | Developing MCRs for the synthesis of functionalized pyridines can streamline processes and minimize waste. researchgate.net |
| Catalytic Reactions | Use of small amounts of catalysts that can be recycled, reducing waste from stoichiometric reagents. acs.org | Employing catalysts for bromination or other functionalization steps enhances sustainability. |
Catalysis is a key driver for improving the efficiency and selectivity of chemical reactions. In the context of this compound synthesis and its subsequent transformations, catalyst development is a critical area of research. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of biaryl compounds, including those derived from bromopyridines. researchgate.netmdpi.com
| Catalyst System | Application in Pyridine Chemistry | Advantages |
| Pd/C in aqueous media | Suzuki coupling of bromopyridines. researchgate.net | "Green" solvent system, improved yields. researchgate.net |
| Pd(dppf)Cl2 with K2CO3 | Suzuki coupling under microwave conditions. researchgate.net | High efficiency, good substrate adaptability. researchgate.net |
| Palladacycle (pre)catalysts | Suzuki-Miyaura cross-coupling. acs.org | Can lead to lower overall palladium concentration in the reaction. acs.org |
| Non-palladium catalysts | Alternative to traditional cross-coupling reactions. rsc.org | Avoids the use of a precious and potentially toxic metal. rsc.org |
Atom Economy and Waste Minimization in Bromopyridine Synthesis
Computational Design of Novel Pyridine-Based Compounds.researchgate.net
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For pyridine-based compounds, methods like Density Functional Theory (DFT) can be used to predict molecular structures, electronic properties, and reactivity. mdpi.comresearchgate.net This allows for the in silico design of novel compounds with desired characteristics before their actual synthesis, saving time and resources.
By calculating properties such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and reactivity indices, researchers can gain insights into the potential biological activity and reaction pathways of new pyridine derivatives. mdpi.comresearchgate.net For example, MEP maps can identify the electrophilic and nucleophilic sites within a molecule, predicting how it might interact with biological targets. researchgate.net This computational pre-screening helps in prioritizing synthetic targets, such as novel imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives, for their potential anticancer activities. researchgate.net
Expansion of Synthetic Utility in Target-Oriented Synthesis
This compound is a valuable building block in the synthesis of more complex and biologically active molecules. Its synthetic utility is continually being expanded through the development of new reactions and strategies. For instance, it can serve as a key intermediate in the synthesis of gamma-secretase modulators, which are of interest in the treatment of diseases like Alzheimer's. nih.gov
The bromo- and methoxy- substituents on the pyridine ring offer distinct handles for functionalization. The bromine atom is particularly useful for cross-coupling reactions, allowing for the introduction of various aryl and alkyl groups. mdpi.com The methoxy (B1213986) group can be a precursor to a hydroxyl group, which can then be further modified. nih.gov The ability to selectively manipulate these functional groups makes this compound a versatile platform for the target-oriented synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.
Exploration of Undiscovered Reactivity Profiles
While the reactivity of the bromo and methoxy groups on the pyridine ring is well-established, there is still potential to discover new and unexpected reaction pathways. Research into the reactivity of related pyridine derivatives, such as nitropyridines, has revealed a wealth of transformations leading to diverse heterocyclic systems with interesting biological activities. mdpi.com
Exploring the reactivity of this compound under various conditions, including photochemical, electrochemical, and transition-metal-catalyzed reactions, could unveil novel transformations. For example, photochemical methods can generate radicals that lead to unique C-H functionalization reactions. umich.edu The discovery of new reactivity profiles would further enhance the synthetic toolbox available to chemists and open up new avenues for the creation of novel molecular architectures based on the this compound scaffold.
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid screening of reaction conditions and the synthesis of large libraries of compounds. acs.orgrug.nl These technologies are particularly well-suited for optimizing reactions involving building blocks like this compound and for exploring its potential in the discovery of new bioactive molecules.
HTE platforms allow for the parallel execution of hundreds or even thousands of reactions, making it possible to quickly identify the optimal catalysts, ligands, solvents, and bases for a particular transformation. acs.org This is invaluable for developing efficient and robust synthetic routes. Furthermore, the integration of automated synthesis with HTE can accelerate the generation of compound libraries for biological screening. rug.nl Machine learning algorithms can then be used to analyze the large datasets generated by HTE to predict the outcomes of new reactions and guide the design of future experiments. mit.edu This synergy between automation, HTE, and computational methods will undoubtedly accelerate the discovery and development of new applications for this compound and its derivatives.
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-3-methoxypyridine, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For example:
- Nucleophilic substitution : Reacting 3-methoxypyridine with brominating agents (e.g., NBS or Br₂) under controlled temperatures (70–90°C) in a polar aprotic solvent like DMF, with yields up to 75% .
- Suzuki coupling : Using 3-methoxy-4-boronic ester pyridine with bromobenzene derivatives, catalyzed by Pd(PPh₃)₄ in toluene/water (3:1) at 80°C. Optimize by degassing solvents to prevent catalyst poisoning .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 8.3 ppm (H-2 pyridine), δ 6.8 ppm (H-5), and δ 3.9 ppm (OCH₃) .
- HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~4.2 min (≥95% purity threshold) .
- Mass Spectrometry : ESI-MS m/z 187.98 [M+H]⁺ confirms molecular weight .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) eluent resolves brominated byproducts.
- Recrystallization : Dissolve crude product in hot ethanol, cool to 4°C for crystal formation (yield recovery ~85%) .
Advanced Research Questions
Q. How does the bromine substituent influence the regioselectivity of cross-coupling reactions involving this compound?
The bromine atom at the 4-position directs cross-coupling (e.g., Suzuki, Stille) to the C4 site due to its electron-withdrawing effect, which activates the pyridine ring for oxidative addition with Pd(0) catalysts. Computational studies (DFT) show a lower energy barrier (~1.8 eV) for C4 coupling compared to C2 or C5 positions .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-311+G(d,p)) to predict electrophilic/nucleophilic sites. The methoxy group lowers the LUMO energy (-1.3 eV), enhancing reactivity toward nucleophiles .
- Molecular Electrostatic Potential (MEP) : Maps reveal electron-rich regions (OCH₃) and electron-deficient areas (Br), guiding mechanistic studies .
Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are viable?
Yes. Key strategies include:
Q. How do steric and electronic effects of the methoxy group impact the stability of this compound under acidic/basic conditions?
The methoxy group’s electron-donating resonance stabilizes the pyridine ring, reducing hydrolysis rates. Under strong acids (e.g., H₂SO₄), demethylation occurs at 100°C, forming 3-hydroxypyridine. Base-mediated degradation (pH >10) is negligible below 60°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
